molecular formula C17H14ClNO3S B2386172 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide CAS No. 303094-04-4

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide

Cat. No.: B2386172
CAS No.: 303094-04-4
M. Wt: 347.81
InChI Key: YDWZCQMAAZRWOG-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide is a chemical compound with a complex structure that includes a chlorinated benzamide group, a phenyl group, and a thienyl group with a dioxido substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the chlorination of benzamide followed by the introduction of the phenyl and thienyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide

Uniqueness

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both chlorinated and thienyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-14-8-6-13(7-9-14)17(20)19(15-4-2-1-3-5-15)16-10-11-23(21,22)12-16/h1-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWZCQMAAZRWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303094-04-4
Record name 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-PHENYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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